molecular formula C18H21ClN4S B4195098 4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride

4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride

Cat. No.: B4195098
M. Wt: 360.9 g/mol
InChI Key: VUDYZYAEMXQHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a thieno[2,3-d]pyrimidine core. Its hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thieno[2,3-d]pyrimidine core.

    Benzylation: The benzyl group is introduced via alkylation reactions, typically using benzyl halides in the presence of a base.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, alkylating agents, and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the molecule.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzyl-1-piperidinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
  • 4-(4-benzyl-1-piperazinyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
  • 4-(4-benzhydryl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its piperazine ring, benzyl group, and thieno[2,3-d]pyrimidine core contribute to its versatility and potential for various applications.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S.ClH/c1-14-11-16-17(19-13-20-18(16)23-14)22-9-7-21(8-10-22)12-15-5-3-2-4-6-15;/h2-6,11,13H,7-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDYZYAEMXQHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride
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4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride
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4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride
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4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride
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4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride
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4-(4-Benzylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine;hydrochloride

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